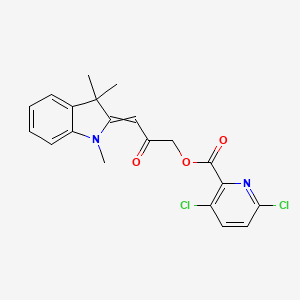

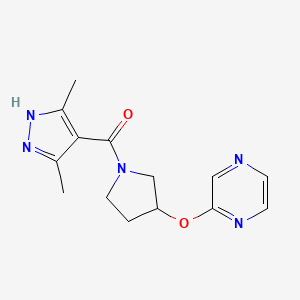

2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2,3-dihydro-1H-indole , which is a basic heterocyclic intermediate that is widely used in the synthesis of dyes, photochromic materials, and pharmaceutical intermediates .

Synthesis Analysis

2,3-Dihydroindoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a component of the compound, is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Research has focused on the synthesis of related heterocyclic compounds, which are crucial for developing pharmaceuticals, materials science, and organic chemistry. For instance, the study by Ryabova et al. (2006) demonstrates the conversion of 3-arylamino-2-formylindoles into novel δ-carboline derivatives, showcasing a methodology that could potentially be applicable to the synthesis of compounds similar to the one (Ryabova et al., 2006). This type of research highlights the importance of innovative synthetic routes in accessing complex heterocyclic structures.

Catalytic Processes

Another area of relevance is the development of catalytic processes for the synthesis of heterocyclic derivatives. Bacchi et al. (2005) describe the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic compounds (Bacchi et al., 2005). This research indicates the potential for using catalytic methods to synthesize complex molecules, which might include derivatives of the compound .

Coordination Compounds

The study of coordination compounds is another relevant application. Ghosh et al. (2004) explore the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to various products depending on the reaction conditions (Ghosh et al., 2004). Such studies could provide insights into how similar compounds may form coordination complexes with metals, potentially leading to new materials or catalysts.

Chemical Reactivity and Properties

Investigating the chemical reactivity and properties of related compounds can also unveil potential applications. For example, the work by Fousteris et al. (2004) on the synthesis of pyrrolo[2,3-a]carbazoles derivatives using Fischer indole cyclization conditions demonstrates the utility of specific chemical reactions in synthesizing complex structures that may have biological or materials applications (Fousteris et al., 2004).

Propiedades

IUPAC Name |

[2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3/c1-20(2)13-6-4-5-7-15(13)24(3)16(20)10-12(25)11-27-19(26)18-14(21)8-9-17(22)23-18/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKNIXVDZMDZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)

![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)